molecular formula C19H21N3O2 B11009472 1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-5-yl)urea

1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-5-yl)urea

Cat. No.: B11009472
M. Wt: 323.4 g/mol
InChI Key: QTZGFQXFQUHXBS-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENETHYL)-N’-(1-METHYL-1H-INDOL-5-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENETHYL)-N’-(1-METHYL-1H-INDOL-5-YL)UREA typically involves the reaction of 4-methoxyphenethylamine with 1-methyl-1H-indole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENETHYL)-N’-(1-METHYL-1H-INDOL-5-YL)UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENETHYL)-N’-(1-METHYL-1H-INDOL-5-YL)UREA involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENETHYL)-N’-(1H-INDOL-5-YL)UREA
  • N-(4-METHOXYPHENETHYL)-N’-(1-METHYL-1H-INDOL-3-YL)UREA
  • N-(4-METHOXYPHENETHYL)-N’-(1-METHYL-1H-INDOL-7-YL)UREA

Uniqueness

N-(4-METHOXYPHENETHYL)-N’-(1-METHYL-1H-INDOL-5-YL)UREA is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new therapeutic agents or materials with specialized properties.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(1-methylindol-5-yl)urea

InChI

InChI=1S/C19H21N3O2/c1-22-12-10-15-13-16(5-8-18(15)22)21-19(23)20-11-9-14-3-6-17(24-2)7-4-14/h3-8,10,12-13H,9,11H2,1-2H3,(H2,20,21,23)

InChI Key

QTZGFQXFQUHXBS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

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